molecular formula C22H20N2O4 B213884 N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

Katalognummer B213884
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: IEWPHYLUJYHLPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide, commonly known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, compound X has been shown to inhibit the activity of the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. In neurology, compound X has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In immunology, compound X has been shown to modulate the activity of various immune cells, including T cells and B cells.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, compound X has been shown to induce apoptosis and inhibit angiogenesis, leading to a decrease in tumor growth. In neurology, compound X has been shown to have neuroprotective effects and may improve cognitive function. In immunology, compound X has been shown to modulate the immune response, leading to a decrease in inflammation and autoimmunity.

Vorteile Und Einschränkungen Für Laborexperimente

Compound X has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, there are also limitations to its use, including its limited solubility and potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on compound X, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, and the optimization of its pharmacokinetic properties. Additionally, the development of analogs of compound X may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesemethoden

Compound X is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of starting materials such as 2,3-dihydro-1H-inden-5-ol, furan-2-carboxylic acid, and N-(2-aminoethyl)benzamide. The reaction proceeds through several steps, including esterification, amidation, and oxidation, to produce the final product, compound X.

Wissenschaftliche Forschungsanwendungen

Compound X has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, compound X has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, compound X has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

Eigenschaften

Produktname

N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

Molekularformel

C22H20N2O4

Molekulargewicht

376.4 g/mol

IUPAC-Name

N-(2-carbamoylphenyl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C22H20N2O4/c23-21(25)18-6-1-2-7-19(18)24-22(26)20-11-10-17(28-20)13-27-16-9-8-14-4-3-5-15(14)12-16/h1-2,6-12H,3-5,13H2,(H2,23,25)(H,24,26)

InChI-Schlüssel

IEWPHYLUJYHLPJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=CC=CC=C4C(=O)N

Kanonische SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=CC=CC=C4C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.